2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally, the coupling of these intermediates with the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification methods to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The oxazole and piperidine moieties play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine: shares structural similarities with other heterocyclic compounds such as imidazole and triazole derivatives.
Oxazole Derivatives: These compounds have a similar oxazole ring and exhibit comparable biological activities.
Uniqueness
The unique combination of the pyridine, piperidine, and oxazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N3O2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-4-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
InChI |
InChI=1S/C17H23N3O2/c1-13-5-3-7-17(18-13)22-11-15-6-4-8-20(9-15)10-16-12-21-14(2)19-16/h3,5,7,12,15H,4,6,8-11H2,1-2H3 |
InChI Key |
KMSYFKRFZJMYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=COC(=N3)C |
Origin of Product |
United States |
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